Folic acid

Catalog No.
S528311
CAS No.
59-30-3
M.F
C19H19N7O6
M. Wt
441.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Folic acid

CAS Number

59-30-3

Product Name

Folic acid

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H19N7O6

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1

InChI Key

OVBPIULPVIDEAO-LBPRGKRZSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Solubility

0.0016 mg/mL at 25 °C
0.0016 mg/mL

Synonyms

Folate; folic acid; Cytofol; Facid; Factor U; Folacid; Folacin; Folaemin; USAF CB-13; Vitamin B11; Vitamin B9; Vitamin Bc; Vitamin Be; Vitamin M;

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N

Description

The exact mass of the compound Folic acid is 441.1397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0016 mg/ml at 25 °c0.0016 mg/ml. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Extensive research, including large-scale clinical trials, has shown that taking folic acid supplements before and during early pregnancy can significantly reduce the risk of NTDs. A key study, the U.S.-China Collaborative Project, demonstrated that taking 400 micrograms of folic acid daily resulted in an 85% reduction in NTDs in high-prevalence areas compared to no supplementation []. This research has led to public health recommendations around the world for women of childbearing age to consume folic acid supplements.

Folic Acid and Preeclampsia

Preeclampsia is a pregnancy complication characterized by high blood pressure and potential damage to organs. Research is ongoing to explore the potential benefits of folic acid supplementation in preventing preeclampsia. Some studies suggest a link between adequate folate levels and a lower risk of preeclampsia, particularly in women with existing risk factors []. However, the optimal dosage and the overall effectiveness of folic acid in preventing preeclampsia remain under investigation [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-1.7

Exact Mass

441.1397

Appearance

Solid powder

Melting Point

250 °C
250°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Folate

Drug Warnings

Allergic reactions to folic acid preparations have been reported rarely and have included erythema, rash, itching, general malaise, and bronchospastic respiratory difficulty.
Adverse GI effects such as anorexia, nausea, abdominal distention, flatulence, and a bitter/bad taste and adverse CNS effects such as altered sleep patterns, difficulties concentrating, irritability, overactivity, excitement, mental depression, confusion, and impaired judgement have been reported rarely in patients receiving 15 mg of folic acid daily for one month.
Decreased serum vitamin B12 concentration may occur in patients receiving prolonged folic acid therapy.
Folic acid should be administered with extreme caution in patients with undiagnosed anemia, since folic acid may obscure the diagnosis of pernicious anemia by alleviating hematologic manifestations of the disease while allowing the neurologic complications to progress. This may result in severe nervous system damage before the correct diagnosis is made.
For more Drug Warnings (Complete) data for FOLIC ACID (7 total), please visit the HSDB record page.

Use Classification

Agrochemicals -> Plant Growth Regulators
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning

Methods of Manufacturing

... Condensation of 2,5,6-triamino-4(3H)-pyrimidinone, p-aminobenzoyl-L-glutamic acid, and 2,3-dibromopropanal.
Synthetic pteroylglutamic acid is made by the reaction of 2,3-di-bromopropanol,2,4,5-triamino-6-hydroxypyrimidine and para-aminobenzoyl glutamic acid

General Manufacturing Information

L-Glutamic acid, N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-: ACTIVE
BOILING MILK FOR ... 5 SEC DECR FREE FOLIC ACID ACTIVITY 40-90% ... NO ... LOSSES DURING BLANCHING OF VEGETABLES. ... VEGETABLES EXHIBIT AN IRREGULAR PATTERN--SOME INCR & SOME DECR /CONTENT WHEN COOKED/. COOKING MEAT CAUSED SOME LOSSES.
Information available in 2005 indicated that Folic acid was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Bangladesh, Belgium, Bulgaria, Brazil, Canada, Chile, Colombia, Croatia, Cyprus, Czech Republic, Denmark, Dominican Republic, Ecuador, Finland, France, Germany, Greece, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Japan, Malaysia, Mexico, New Zealand, Norway, Poland, Portugal, Romania, South Africa, Singapore, Spain, Sweden, Switzerland, Thailand, Turkey, United Arab Emirates, United Kingdom, United States, Yugoslavia (1,2)
Information available in 2005 indicated that Sodium folate was used in the manufacture of pharmaceutical preparations in the following countries: Germany (1)

Analytic Laboratory Methods

MICROBIOLOGICAL METHOD FOR DETERMINATION.
FOLIC ACID DETERMINATION BY HIGH SPEED LIQUID CHROMATOGRAPHY.
2-AMINO- 4-HYDROXYPTERIDINE-6-CARBOXYLIC ACID, PRODUCED BY OXIDN OF FOLIC ACID, REACTS WITH NICKEL (2+) TO FORM METAL COMPLEX, WHICH IS EXTRACTED WITH ISOBUTYL ME KETONE. FOLIC ACID IS DETERMINED INDIRECTLY FROM ITS NICKEL (2+) CONTENT BY ATOMIC ABSORPTION SPECTROPHOTOMETRY.
AC POLAROGRAMS OF FOLIC ACID RECORDED FROM ACETATE BUFFER (PH 5.5) EXHIBITED WELL DEFINED WAVE @ DROPPING MERCURY ELECTRODE.
For more Analytic Laboratory Methods (Complete) data for FOLIC ACID (10 total), please visit the HSDB record page.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Protect from freezing.

Interactions

The use of high dose folic acid concomitantly with pyrimethamine to prevent bone marrow depression may cause a pharmacodynamic antagonism of the antiparasitic effect of pyrimethamine.
Nonsteroidal antiinflammatory drugs (NSAIDS), including ibuprofen, indomethacin, naproxen, mefenamic acid, piroxicam, and sulindac taken at high therapeutic dosages may exert antifolate activity.
Folic acid supplementation in mice was found to augment the therapeutic activity and ameliorate the adverse reactions of the ... antifolate cancer chemotherapeutic agent lometrexol.
The /daily/ use of folic acid ... was found to enhance the antidepressant action of fluoxetine ...
For more Interactions (Complete) data for FOLIC ACID (17 total), please visit the HSDB record page.

Stability Shelf Life

Aqueous solutions of folic acid are heat sensitive and decompose rapidly in the presence of light and /or riboflavin; solutions should be protected from light.
Inactivated by light with formation of xanthopterinaldehyde; crystalline is stable at 4 °C.
Crystalline folic acid is relatively stable in alkaline solutions; less stable in acid solutions
Darkens and chars from about 250 °C

Dates

Modify: 2023-08-15
1: Dixon M, Kancherla V, Magana T, Mulugeta A, Oakley GP Jr. High potential for reducing folic acid-preventable spina bifida and anencephaly, and related stillbirth and child mortality, in Ethiopia. Birth Defects Res. 2019 Aug 19. doi: 10.1002/bdr2.1584. [Epub ahead of print] Review. PubMed PMID: 31424635.
2: Wan Ismail WR, Abdul Rahman R, Rahman NAA, Atil A, Nawi AM. The Protective Effect of Maternal Folic Acid Supplementation on Childhood Cancer: A Systematic Review and Meta-analysis of Case-control Studies. J Prev Med Public Health. 2019 Jul;52(4):205-213. doi: 10.3961/jpmph.19.020. Epub 2019 Jul 2. Review. PubMed PMID: 31390683; PubMed Central PMCID: PMC6686110.
3: Singh Y, Samuel VP, Dahiya S, Gupta G, Gillhotra R, Mishra A, Singh M, SreeHarsha N, Gubbiyappa SK, Tambuwala MM, Chellappan DK, Dua K. Combinational effect of angiotensin receptor blocker and folic acid therapy on uric acid and creatinine level in hyperhomocysteinemia-associated hypertension. Biotechnol Appl Biochem. 2019 Jul 17. doi: 10.1002/bab.1799. [Epub ahead of print] Review. PubMed PMID: 31314127.
4: Narmani A, Rezvani M, Farhood B, Darkhor P, Mohammadnejad J, Amini B, Refahi S, Abdi Goushbolagh N. Folic acid functionalized nanoparticles as pharmaceutical carriers in drug delivery systems. Drug Dev Res. 2019 Jun;80(4):404-424. doi: 10.1002/ddr.21545. Epub 2019 May 29. Review. PubMed PMID: 31140629.
5: Guo BQ, Li HB, Zhai DS, Ding SB. Association of maternal prenatal folic acid intake with subsequent risk of autism spectrum disorder in children: A systematic review and meta-analysis. Prog Neuropsychopharmacol Biol Psychiatry. 2019 Aug 30;94:109650. doi: 10.1016/j.pnpbp.2019.109650. Epub 2019 May 11. Review. PubMed PMID: 31085214.
6: Sijilmassi O. Folic acid deficiency and vision: a review. Graefes Arch Clin Exp Ophthalmol. 2019 Aug;257(8):1573-1580. doi: 10.1007/s00417-019-04304-3. Epub 2019 Mar 27. Review. PubMed PMID: 30919078.
7: Capelli I, Cianciolo G, Gasperoni L, Zappulo F, Tondolo F, Cappuccilli M, La Manna G. Folic Acid and Vitamin B12 Administration in CKD, Why Not? Nutrients. 2019 Feb 13;11(2). pii: E383. doi: 10.3390/nu11020383. Review. PubMed PMID: 30781775; PubMed Central PMCID: PMC6413093.
8: Khan KM, Jialal I. Folic Acid (Folate) Deficiency. 2018 Dec 17. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2019 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK535377/ PubMed PMID: 30570998.
9: Fernández-Villa D, Jiménez Gómez-Lavín M, Abradelo C, San Román J, Rojo L. Tissue Engineering Therapies Based on Folic Acid and Other Vitamin B Derivatives. Functional Mechanisms and Current Applications in Regenerative Medicine. Int J Mol Sci. 2018 Dec 16;19(12). pii: E4068. doi: 10.3390/ijms19124068. Review. PubMed PMID: 30558349; PubMed Central PMCID: PMC6321107.
10: Iglesias Vázquez L, Canals J, Arija V. Review and meta-analysis found that prenatal folic acid was associated with a 58% reduction in autism but had no effect on mental and motor development. Acta Paediatr. 2019 Apr;108(4):600-610. doi: 10.1111/apa.14657. Epub 2018 Dec 12. Review. PubMed PMID: 30466185.
11: Dolin CD, Deierlein AL, Evans MI. Folic Acid Supplementation to Prevent Recurrent Neural Tube Defects: 4 Milligrams Is Too Much. Fetal Diagn Ther. 2018;44(3):161-165. doi: 10.1159/000491786. Epub 2018 Aug 22. Review. PubMed PMID: 30134243.
12: Murray LK, Smith MJ, Jadavji NM. Maternal oversupplementation with folic acid and its impact on neurodevelopment of offspring. Nutr Rev. 2018 Sep 1;76(9):708-721. doi: 10.1093/nutrit/nuy025. Review. PubMed PMID: 30010929.
13: Enderami A, Zarghami M, Darvishi-Khezri H. The effects and potential mechanisms of folic acid on cognitive function: a comprehensive review. Neurol Sci. 2018 Oct;39(10):1667-1675. doi: 10.1007/s10072-018-3473-4. Epub 2018 Jun 23. Review. PubMed PMID: 29936555.
14: van Gool JD, Hirche H, Lax H, De Schaepdrijver L. Folic acid and primary prevention of neural tube defects: A review. Reprod Toxicol. 2018 Sep;80:73-84. doi: 10.1016/j.reprotox.2018.05.004. Epub 2018 May 16. Review. PubMed PMID: 29777755.
15: Jahanbin A, Shadkam E, Miri HH, Shirazi AS, Abtahi M. Maternal Folic Acid Supplementation and the Risk of Oral Clefts in Offspring. J Craniofac Surg. 2018 Sep;29(6):e534-e541. doi: 10.1097/SCS.0000000000004488. Review. PubMed PMID: 29762322.
16: Kancherla V, Black RE. Historical perspective on folic acid and challenges in estimating global prevalence of neural tube defects. Ann N Y Acad Sci. 2018 Feb;1414(1):20-30. doi: 10.1111/nyas.13601. Review. PubMed PMID: 29532513.
17: Regidor PA, Schindler AE, Lesoine B, Druckman R. Management of women with PCOS using myo-inositol and folic acid. New clinical data and review of the literature. Horm Mol Biol Clin Investig. 2018 Mar 2;34(2). pii: /j/hmbci.2018.34.issue-2/hmbci-2017-0067/hmbci-2017-0067.xml. doi: 10.1515/hmbci-2017-0067. Review. PubMed PMID: 29498933.
18: Garrett GS, Bailey LB. A public health approach for preventing neural tube defects: folic acid fortification and beyond. Ann N Y Acad Sci. 2018 Feb;1414(1):47-58. doi: 10.1111/nyas.13579. Epub 2018 Feb 16. Review. PubMed PMID: 29450891.
19: Pike E, Wien TN, Wisløff T, Harboe I, Klemp M. Cancer Risk with Folic Acid Supplements [Internet]. Oslo, Norway: Knowledge Centre for the Health Services at The Norwegian Institute of Public Health (NIPH); 2011 Dec. Available from http://www.ncbi.nlm.nih.gov/books/NBK464903/ PubMed PMID: 29320118.
20: Siekmans K, Roche M, Kung'u JK, Desrochers RE, De-Regil LM. Barriers and enablers for iron folic acid (IFA) supplementation in pregnant women. Matern Child Nutr. 2018 Dec;14 Suppl 5:e12532. doi: 10.1111/mcn.12532. Epub 2017 Dec 22. Review. PubMed PMID: 29271115.

Explore Compound Types